Mal-PEG25-NH2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-PEG25-NH2 (chlorhydrate) est un lieur à base de polyéthylène glycol (PEG) utilisé dans la synthèse des chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe d’agents thérapeutiques qui induisent la dégradation des protéines cibles en exploitant le système ubiquitine-protéasome. Mal-PEG25-NH2 (chlorhydrate) est particulièrement précieux en raison de sa capacité à améliorer la solubilité et la biodisponibilité des molécules PROTAC .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Mal-PEG25-NH2 (chlorhydrate) implique la conjugaison d’un groupe maléimide à une chaîne de PEG, suivie de l’introduction d’un groupe amine. La réaction se déroule généralement dans des conditions douces pour préserver l’intégrité de la chaîne de PEG. Le groupe maléimide est introduit par une réaction d’addition de Michael, où un dérivé de maléimide réagit avec une chaîne de PEG contenant un groupe thiol terminal. Le produit résultant est ensuite mis à réagir avec une amine pour former Mal-PEG25-NH2. La dernière étape consiste à convertir l’amine en son sel de chlorhydrate .

Méthodes de production industrielle

La production industrielle de Mal-PEG25-NH2 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est soumis à des procédés de purification rigoureux, y compris la chromatographie et la cristallisation, pour obtenir le composé souhaité à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Mal-PEG25-NH2 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.

Réactions d’addition : Le groupe maléimide peut subir des réactions d’addition de Michael avec des composés contenant des thiols.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner le dérivé PEG correspondant.

Réactifs et conditions courantes

Substitution nucléophile : Les réactifs courants comprennent les halogénoalcanes et les chlorures d’acyle, généralement dans des conditions douces.

Addition de Michael : Des composés contenant des thiols sont utilisés comme réactifs, souvent en présence d’une base pour faciliter la réaction.

Hydrolyse : Des conditions acides ou basiques sont employées, la réaction se produisant à des températures élevées.

Principaux produits formés

Réactions de substitution : Les principaux produits sont des dérivés de PEG avec divers groupes fonctionnels.

Réactions d’addition : Les produits sont des dérivés de PEG avec des groupes thiols conjugués à la partie maléimide.

Hydrolyse : Le principal produit est le dérivé de PEG avec un groupe amine ou carboxyle libre.

Applications De Recherche Scientifique

Mal-PEG25-NH2 (chlorhydrate) a une large gamme d’applications en recherche scientifique :

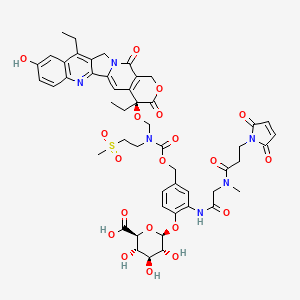

Chimie : Utilisé comme lieur dans la synthèse des PROTAC et d’autres molécules bifonctionnelles.

Biologie : Facilite l’étude des interactions protéine-protéine et des voies de dégradation des protéines.

Médecine : Employé dans le développement de thérapies ciblées contre le cancer et d’autres maladies.

Industrie : Utilisé dans la formulation de systèmes d’administration de médicaments et d’applications de nanotechnologie

Mécanisme D'action

Mal-PEG25-NH2 (chlorhydrate) fonctionne comme un lieur dans les molécules PROTAC, qui sont constituées de deux ligands liés par un lieur. Un ligand se lie à la protéine cible, tandis que l’autre se lie à une ligase E3 ubiquitine. La molécule PROTAC rapproche la protéine cible et la ligase E3, facilitant l’ubiquitination et la dégradation subséquente de la protéine cible par le protéasome. Ce mécanisme permet la dégradation sélective de protéines spécifiques, offrant une nouvelle approche de l’intervention thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires

Mal-PEG-NH2 : Un lieur à base de PEG similaire avec une chaîne de PEG plus courte.

Mal-PEG12-NH2 : Un autre lieur à base de PEG avec une longueur de chaîne de PEG différente.

Mal-PEG24-NH2 : Un lieur à base de PEG avec une chaîne de PEG légèrement plus courte que Mal-PEG25-NH2.

Unicité

Mal-PEG25-NH2 (chlorhydrate) est unique en raison de sa longueur de chaîne de PEG spécifique, qui offre un équilibre optimal entre la solubilité et la biodisponibilité. La présence des groupes maléimide et amine permet des stratégies de conjugaison polyvalentes, ce qui en fait un outil précieux dans la synthèse des PROTAC et d’autres molécules bifonctionnelles .

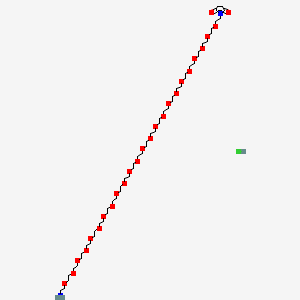

Propriétés

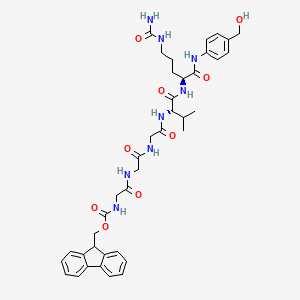

Formule moléculaire |

C54H105ClN2O26 |

|---|---|

Poids moléculaire |

1233.9 g/mol |

Nom IUPAC |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |

InChI |

InChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H |

Clé InChI |

BOTXZFRLMDBTKZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)

![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)